Cas no 1806105-77-0 (Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate)

Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate is a versatile pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its structure features both amino and trifluoromethoxy functional groups, enhancing reactivity and enabling diverse chemical modifications. The presence of the electron-withdrawing trifluoromethoxy group improves metabolic stability, while the aminomethyl moiety offers a handle for further derivatization. This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of heterocyclic scaffolds for medicinal chemistry. Its well-defined purity and stability make it suitable for research and industrial-scale processes requiring precise molecular building blocks.
Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate structure
1806105-77-0 structure
Product name:Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate
CAS No:1806105-77-0
MF:C10H12F3N3O3
Molecular Weight:279.215792655945
CID:4798614

Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate
    • インチ: 1S/C10H12F3N3O3/c1-2-18-9(17)8-7(15)6(19-10(11,12)13)3-5(4-14)16-8/h3H,2,4,14-15H2,1H3
    • InChIKey: JZHHMPARMPQQEQ-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC(CN)=NC(C(=O)OCC)=C1N)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 9
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 314
  • トポロジー分子極性表面積: 101
  • XLogP3: 1.4

Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A022003443-1g
Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate
1806105-77-0 97%
1g
$1,696.80 2022-04-01
Alichem
A022003443-500mg
Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate
1806105-77-0 97%
500mg
$1,048.60 2022-04-01

Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate 関連文献

Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylateに関する追加情報

Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806105-77-0): A Comprehensive Overview

Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate, identified by its CAS number 1806105-77-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, characterized by a six-membered heterocyclic ring containing nitrogen, which is a pivotal structural motif in numerous bioactive molecules. The presence of multiple functional groups, including amino, methyleneamino, and trifluoromethoxy substituents, endows this compound with unique chemical properties and potential biological activities.

The< strong>Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate molecule exhibits a complex arrangement of electron-withdrawing and electron-donating groups, which can influence its reactivity and interaction with biological targets. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has made it a valuable component in the design of molecules targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric properties of this compound. Studies have demonstrated that the< strong>3-amino and< strong>6-(aminomethyl) groups can serve as crucial recognition elements for protein binding sites. The< strong>4-(trifluoromethoxy) moiety further contributes to the molecule's interactions by modulating electronic distributions and hydrogen bonding capabilities. These insights have guided the optimization of analogs with enhanced potency and selectivity.

In the realm of drug discovery, Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural framework allows for facile modifications at multiple positions, enabling the creation of libraries of derivatives with tailored biological profiles. For instance, recent research has highlighted its utility in developing kinase inhibitors, where the pyridine core serves as a scaffold for targeting specific enzymatic pathways involved in cancer progression.

The< strong>Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate CAS No. 1806105-77-0 has also been investigated for its potential in modulating immune responses. Preclinical studies have suggested that derivatives of this compound may exhibit immunoregulatory effects by interacting with receptors or enzymes involved in inflammation and immune cell signaling. The combination of its structural features with known pharmacological properties makes it an attractive candidate for further exploration in immunotherapy.

From a synthetic chemistry perspective, Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate exemplifies the importance of multifunctional intermediates in streamlining drug development processes. Its synthesis involves multi-step reactions that showcase modern organic methodologies, including cross-coupling reactions and palladium catalysis. These synthetic strategies not only highlight the compound's complexity but also its synthetic accessibility, which is crucial for large-scale production and industrial applications.

The< strong>Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate CAS No. 1806105-77-0 has also been the subject of several patents and patent applications, underscoring its commercial significance. Companies specializing in fine chemicals and pharmaceutical intermediates have recognized its potential value and have invested in optimizing production processes to meet growing demand. This trend reflects the broader interest in heterocyclic compounds as building blocks for innovative drug candidates.

In conclusion, Ethyl 3-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate represents a compelling example of how structural complexity can be leveraged to develop molecules with significant therapeutic potential. Its multifaceted functional groups and versatile synthetic accessibility make it a valuable asset in medicinal chemistry research. As our understanding of biological pathways continues to evolve, compounds like this are poised to play an increasingly important role in addressing complex diseases through targeted molecular interventions.

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